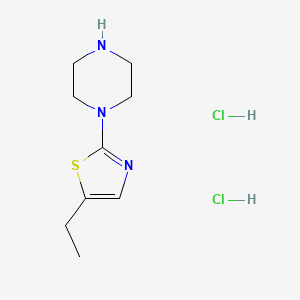

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

5-ethyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.2ClH/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12;;/h7,10H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJIFEZHJLNXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-ethyl-1,3-thiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

- 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride: The 1,3-thiazole core contains one sulfur and one nitrogen atom, offering moderate electron-withdrawing effects.

- 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride : The 1,3,4-thiadiazole ring has two nitrogen atoms, increasing polarity and reducing membrane permeability compared to thiazole derivatives. Methyl substitution may lower metabolic resistance .

Aromatic vs. Heterocyclic Substituents

- Trimetazidine hydrochloride : The trimethoxybenzyl group enhances solubility via methoxy oxygen atoms and is associated with anti-ischemic effects through mitochondrial modulation .

- Hydroxyzine dihydrochloride : The benzhydryl group (two phenyl rings) increases molecular weight and receptor selectivity for histamine H₁ receptors, limiting CNS penetration .

Electron-Withdrawing Substituents

Salt Forms

- Dihydrochloride salts (e.g., target compound, hydroxyzine) improve aqueous solubility and crystallinity compared to mono-hydrochloride forms (e.g., 1-(m-chlorophenyl)piperazine), facilitating drug formulation .

Pharmacokinetic and Therapeutic Implications

- Lipophilicity : Ethyl-thiazole derivatives (ClogP ~1.5) may exhibit better CNS penetration than polar thiadiazoles (ClogP ~0.8) but less than aromatic analogs like o-tolyl-piperazine (ClogP ~2.3) .

- Metabolic Stability : Bulky substituents (e.g., benzhydryl in hydroxyzine) resist cytochrome P450 oxidation, whereas smaller groups (ethyl, methyl) may undergo faster metabolism .

- Therapeutic Applications: Thiazole/piperazine hybrids: Potential antimicrobial or antiviral candidates due to thiazole’s prevalence in protease inhibitors . Trimethoxybenzyl derivatives: Cardiovascular applications (e.g., trimetazidine) . Aromatic piperazines: Neuropsychiatric uses (e.g., serotonin agonists) .

Biological Activity

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that combines the piperazine moiety with a thiazole derivative. This structural combination is known to enhance biological activity, particularly in antimicrobial and analgesic applications. The thiazole ring is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antinociceptive effects. This article reviews the biological activity of this compound based on recent studies and findings.

Antimicrobial Activity

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has shown significant antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride | E. coli | 31.25 µg/mL |

| 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride | S. aureus | 62.5 µg/mL |

These results suggest that this compound may be effective in treating infections caused by resistant bacterial strains .

Antinociceptive Activity

The analgesic properties of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride have been evaluated in various animal models. Studies demonstrate that this compound can significantly reduce pain responses through mechanisms involving opioid receptors. For example:

| Test Type | Dose (mg/kg) | Effectiveness (MPE %) |

|---|---|---|

| Tail Clip Test | 50 | Increased pain threshold compared to control |

| Hot Plate Test | 50 | Significant reduction in pain response |

These findings indicate that the compound may act centrally and peripherally to alleviate pain .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and piperazine derivatives can often be attributed to their structural features. The following points summarize key insights into SAR:

- Thiazole Ring : The presence of the thiazole ring enhances lipophilicity and facilitates better interaction with biological targets.

- Piperazine Moiety : The piperazine structure contributes to receptor binding affinity, particularly at opioid receptors.

- Substituents : Variations in substituents on the thiazole ring can modulate activity; for instance, ethyl groups have been shown to improve antimicrobial potency.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-piperazine derivatives demonstrated that compounds similar to 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride exhibited strong antibacterial effects against E. coli and S. aureus, with MIC values indicating superior efficacy compared to standard antibiotics like ampicillin .

Case Study 2: Pain Management

In another investigation focusing on pain relief, the compound was tested in a mouse model for its antinociceptive effects. Results showed that it significantly increased the mechanical pain threshold in comparison to morphine controls, suggesting potential for development as an analgesic agent .

Q & A

Q. What are the standard synthetic routes for 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React piperazine derivatives with thiazole-containing electrophiles (e.g., 5-ethyl-1,3-thiazol-2-yl chloride) under reflux in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 2: Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated hydrochloric acid in ethanol, followed by crystallization . Key reagents: TBTU or HOBt for amide couplings, NEt₃ as a base, and CuSO₄·5H₂O for click chemistry modifications .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: To confirm the integration of piperazine protons (δ 2.5–3.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For resolving crystal structure and dihydrochloride salt conformation, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for piperazine-thiazole derivatives?

- Reaction Path Modeling: Use density functional theory (DFT) to simulate transition states and identify energy barriers for nucleophilic substitution steps .

- Solvent Optimization: Apply COSMO-RS models to predict solvent effects on reaction yields and selectivity .

- Machine Learning: Train models on existing reaction datasets (e.g., Reaxys) to predict optimal molar ratios, temperatures, and catalysts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Reproducibility Checks: Validate assay protocols (e.g., enzyme inhibition IC₅₀) across multiple labs to rule out methodological variability .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. methyl on the thiazole ring) using molecular docking to identify binding site interactions .

- Meta-Analysis: Aggregate data from independent studies to statistically assess outliers and confounding factors (e.g., purity >95% verified by HPLC) .

Q. How to design experiments evaluating the metabolic stability of this compound in pharmacokinetic studies?

- In Vitro Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor demethylation or oxidation of the piperazine ring .

- CYP450 Inhibition Screening: Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro activity with in vivo efficacy .

Data-Driven Methodologies

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/LC₅₀ values .

- ANOVA with Tukey’s Test: Compare treatment groups to controls while adjusting for multiple comparisons.

- Principal Component Analysis (PCA): Identify clusters in high-throughput screening data to prioritize analogs for further testing .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., unreacted thiazole precursors) and adjust stoichiometry .

- Purification Optimization: Switch from silica gel chromatography to recrystallization in ethanol/water mixtures for higher recovery of dihydrochloride salts .

- Scale-Up Considerations: Ensure efficient heat transfer during reflux by using jacketed reactors instead of round-bottom flasks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.